molecular formula C16H24N2O2 B3030452 Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate CAS No. 908334-27-0

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate

Cat. No.: B3030452
CAS No.: 908334-27-0
M. Wt: 276.37
InChI Key: URRTXXSKMLRQHG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been used in the synthesis of crizotinib, a drug known for its effectiveness in cancer treatment (Kong et al., 2016).

Key Intermediate in Drug Synthesis

This compound also serves as a key intermediate in the synthesis of other significant pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate for Vandetanib, a medication used in the treatment of certain types of cancer (Wang et al., 2015).

Synthesis of Small Molecule Anticancer Drugs

The tert-butyl variant of this compound has been utilized in the synthesis of small molecule anticancer drugs. An efficient synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for such drugs, demonstrates its significance in medicinal chemistry (Zhang et al., 2018).

Development of Bioactive Alkaloids

It has also played a role in the development of bioactive alkaloids like sedridine and ethylnorlobelol, showcasing its utility as a chiral building block in stereoselective synthesis (Passarella et al., 2005).

Mechanism of Action

Target of Action

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is an impurity of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . Therefore, it’s likely that this compound may also target the PARP enzyme, which plays a crucial role in DNA repair.

Mode of Action

This inhibition prevents the repair of DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The compound likely affects the DNA repair pathway by inhibiting the PARP enzyme. This inhibition disrupts the repair of single-strand DNA breaks. When these breaks are left unrepaired, they can lead to double-strand breaks. When cells attempt to repair these double-strand breaks, errors can occur, leading to genomic instability and cell death .

Result of Action

The result of the compound’s action would likely be the induction of cell death in cancer cells with DNA repair deficiencies. This is due to the accumulation of DNA damage that the cells cannot repair due to the inhibition of the PARP enzyme .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the physiological environment, such as pH and the presence of other biomolecules, could also affect its action and efficacy.

Properties

IUPAC Name

tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-5-4-9-14(18)12-7-6-8-13(17)11-12/h6-8,11,14H,4-5,9-10,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRTXXSKMLRQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190176
Record name 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-27-0
Record name 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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